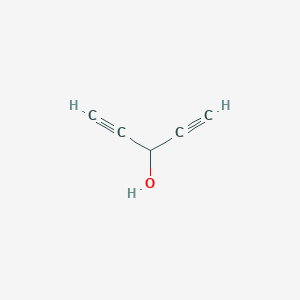

Penta-1,4-diyn-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

penta-1,4-diyn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O/c1-3-5(6)4-2/h1-2,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDYPNZJRPEUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453284 | |

| Record name | 1,4-PENTADIYN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56598-53-9 | |

| Record name | 1,4-PENTADIYN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Penta-1,4-diyn-3-ol from Simple Precursors

Introduction: The Significance of Penta-1,4-diyn-3-ol in Modern Organic Synthesis

This compound is a key synthetic intermediate possessing a unique structural motif of a secondary alcohol flanked by two terminal alkyne functionalities. This arrangement of reactive groups makes it a highly versatile building block in various domains of chemical research, including drug discovery, materials science, and the synthesis of complex natural products. The terminal alkynes are amenable to a wide array of transformations such as Sonogashira couplings, "click" chemistry, and acetylide additions, while the secondary alcohol can be oxidized to the corresponding ketone or participate in substitution and rearrangement reactions.[1] This guide provides a comprehensive overview of a robust and accessible synthetic route to this compound from simple, readily available precursors.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of this compound points to a convergent synthesis involving the formation of two new carbon-carbon bonds. The central carbinol carbon suggests a nucleophilic addition of two acetylide equivalents to a central one-carbon electrophile. A highly efficient and practical choice for this electrophile is ethyl formate. The overall strategy, therefore, hinges on the double addition of an ethynyl Grignard reagent, ethynylmagnesium bromide, to ethyl formate.

Reaction Mechanism: A Step-by-Step Look at the Grignard Addition

The synthesis of this compound via the Grignard reaction with ethyl formate proceeds through a well-established mechanistic pathway:

-

First Nucleophilic Addition: The highly nucleophilic ethynylmagnesium bromide attacks the electrophilic carbonyl carbon of ethyl formate. This results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling the ethoxide leaving group to form an intermediate aldehyde, propynal.

-

Second Nucleophilic Addition: A second equivalent of ethynylmagnesium bromide rapidly adds to the newly formed and highly reactive propynal. This addition generates a magnesium alkoxide intermediate.

-

Protonation: The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride, to protonate the magnesium alkoxide and yield the final product, this compound.

Experimental Protocol: A Detailed Walkthrough

This protocol is adapted from established procedures for the synthesis of similar dialkynyl carbinols and Grignard reactions with formate esters.[2][3][4][5][6]

Part 1: Preparation of Ethynylmagnesium Bromide

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetylene gas, purified

Procedure:

-

A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. All glassware must be thoroughly flame-dried under a stream of inert gas (nitrogen or argon).

-

Magnesium turnings (2.2 equivalents) are placed in the flask.

-

A solution of ethyl bromide (2.1 equivalents) in anhydrous THF is prepared and added to the dropping funnel.

-

A small portion of the ethyl bromide solution is added to the magnesium turnings to initiate the Grignard reaction, which is evidenced by the onset of bubbling and a gentle reflux. The remaining ethyl bromide solution is then added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30 minutes to ensure complete formation of ethylmagnesium bromide.

-

In a separate, larger three-necked flask, also thoroughly dried and under an inert atmosphere, anhydrous THF is placed and cooled in an ice bath.

-

Purified acetylene gas is bubbled through the cooled THF to create a saturated solution.

-

The freshly prepared ethylmagnesium bromide solution is then slowly added to the acetylene-saturated THF via a cannula. A vigorous evolution of ethane gas will be observed. A continuous slow stream of acetylene should be maintained throughout the addition.

-

After the addition is complete, acetylene is bubbled through the solution for another 30 minutes to ensure the complete formation of ethynylmagnesium bromide.

Part 2: Synthesis of this compound

Materials:

-

Ethynylmagnesium bromide solution in THF (from Part 1)

-

Ethyl formate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

The freshly prepared solution of ethynylmagnesium bromide is cooled to 0 °C in an ice bath.

-

A solution of ethyl formate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred Grignard reagent. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification:

The crude this compound is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[7]

Quantitative Data

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| Ethyl Formate | C₃H₆O₂ | 74.08 | 1.0 |

| Ethyl Bromide | C₂H₅Br | 108.97 | 2.1 |

| Magnesium | Mg | 24.31 | 2.2 |

| This compound | C₅H₄O | 80.09 | - |

Expected Yield: Moderate to good, typically in the range of 50-70%, depending on the quality of the Grignard reagent and reaction conditions.

Characterization of this compound

The structure of the synthesized product should be confirmed by standard spectroscopic methods.

-

¹H NMR: Expected signals include a singlet or broad singlet for the hydroxyl proton, a triplet for the methine proton coupled to the acetylenic protons, and a doublet for the two equivalent terminal acetylenic protons.

-

¹³C NMR: Three distinct carbon signals are expected: one for the carbinol carbon and two for the two equivalent alkyne moieties.

-

IR Spectroscopy: Characteristic absorptions would include a broad O-H stretch around 3300 cm⁻¹, a sharp C≡C-H stretch around 3300 cm⁻¹, and a C≡C stretch around 2100 cm⁻¹.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for the preparation of this compound.

Logical Progression of Experimental Steps

Caption: Logical progression of the experimental steps for the synthesis.

Safety Considerations

-

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. All reactions should be carried out under a dry, inert atmosphere.

-

Acetylene: Acetylene is a flammable gas and can form explosive acetylides with certain metals. Ensure proper handling and purification.

-

Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood and avoid ignition sources.

-

General Hazards: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound from ethyl formate and ethynylmagnesium bromide is a reliable and scalable method for accessing this valuable synthetic intermediate. The procedure leverages fundamental organometallic chemistry and provides a solid foundation for further synthetic explorations utilizing the unique reactivity of the dialkynyl carbinol motif. Careful execution of the experimental protocol and adherence to safety precautions are paramount for a successful outcome.

References

- 1. This compound | 56598-53-9 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A formate ester, such as ethyl formate, reacts with an excess of ... | Study Prep in Pearson+ [pearson.com]

- 5. Ethyl formate on treating with excess of methyl magnesium class 11 chemistry CBSE [vedantu.com]

- 6. Solved Probl PROBLEM 10-18 When making a secc ethyl formate, | Chegg.com [chegg.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C5H4O | CID 11051571 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Penta-1,4-diyn-3-ol

This guide provides a comprehensive technical overview of the spectroscopic data for Penta-1,4-diyn-3-ol (CAS No. 56598-53-9), a versatile C5 building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The focus is on providing not just the data itself, but also the underlying principles of spectral interpretation and the experimental methodologies used to obtain these crucial analytical insights.

Introduction to this compound

This compound is a secondary alcohol containing two terminal alkyne functional groups. Its structure presents a unique combination of reactive sites: the hydroxyl group and the acidic protons of the terminal acetylenes. This trifunctionality makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, including heterocycles and natural product analogues.[1] Accurate and thorough spectroscopic characterization is the cornerstone of its application in multi-step syntheses, ensuring purity, confirming identity, and enabling reaction monitoring.

The molecular structure of this compound is as follows:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's symmetry. The key resonances are those of the acetylenic protons, the methine proton at the alcohol center, and the hydroxyl proton.

Expected ¹H NMR Data:

| Proton Type | Chemical Shift (δ) / ppm | Multiplicity |

| Acetylenic (≡C-H) | ~2.5 - 2.6 | Doublet |

| Methine (CH-OH) | ~5.1 - 5.2 | Triplet |

| Hydroxyl (O-H) | Variable | Singlet (broad) |

Data sourced from a doctoral thesis on related compounds.[2]

Interpretation and Causality:

-

Acetylenic Protons (≡C-H): These protons appear in a region (~2.5-2.6 ppm) that is characteristically upfield for protons attached to sp-hybridized carbons. This is due to the magnetic anisotropy of the carbon-carbon triple bond, which creates a shielding cone along the axis of the bond. The signal is expected to be a doublet due to coupling with the methine proton.

-

Methine Proton (CH-OH): This proton, attached to the carbon bearing the hydroxyl group, is significantly deshielded by the electronegative oxygen atom, hence its downfield shift (~5.1-5.2 ppm). It is anticipated to appear as a triplet due to coupling with the two equivalent acetylenic protons.

-

Hydroxyl Proton (O-H): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of this compound, only three distinct carbon signals are expected.

Expected ¹³C NMR Data:

| Carbon Type | Chemical Shift (δ) / ppm |

| C H-OH | ~55-65 |

| ≡C -H | ~70-80 |

| -C ≡ | ~80-90 |

Interpretation and Causality:

-

Carbinol Carbon (CH-OH): The carbon atom bonded to the hydroxyl group is deshielded by the oxygen and is expected to resonate in the 55-65 ppm range.

-

Alkynyl Carbons (C≡C): The sp-hybridized carbons of the alkyne groups have characteristic chemical shifts in the 70-90 ppm range. The terminal, protonated carbon (≡C -H) typically appears slightly upfield compared to the internal, quaternary carbon (-C ≡).

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In this compound, the key characteristic absorptions are from the O-H stretch of the alcohol and the C≡C and ≡C-H stretches of the terminal alkyne groups.

Characteristic IR Absorption Bands:

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | ~3312 (broad) | Strong |

| ≡C-H stretch (alkyne) | ~3300 | Strong, sharp |

| C≡C stretch (alkyne) | ~2178 | Weak to medium |

| C-O stretch (alcohol) | ~1000-1200 | Strong |

Data for O-H and C≡C stretches are sourced from a doctoral thesis on related compounds.[1][2] Data for ≡C-H and C-O stretches are based on established characteristic frequencies.[6][7][8][9][10]

Interpretation and Causality:

-

O-H Stretch: The broadness of the alcohol O-H stretch is a direct result of intermolecular hydrogen bonding. This broad, strong absorption around 3312 cm⁻¹ is highly diagnostic for the presence of an alcohol.

-

≡C-H Stretch: The stretching vibration of the C-H bond on a terminal alkyne gives rise to a strong and characteristically sharp peak at approximately 3300 cm⁻¹. Its sharpness helps distinguish it from the broad O-H band with which it can overlap.

-

C≡C Stretch: The carbon-carbon triple bond stretch appears in a relatively uncongested region of the spectrum (~2178 cm⁻¹). For terminal alkynes, this peak is typically of weak to medium intensity.

-

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in a secondary alcohol results in a strong absorption in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and water vapor).

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound, the molecular weight is 80.08 g/mol .[11]

Expected Fragmentation Pattern (Electron Ionization - EI):

Under EI conditions, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation of alcohols is often characterized by two main pathways: α-cleavage and dehydration.[12][13][14]

-

Molecular Ion (M⁺˙): A peak at m/z = 80, corresponding to the molecular ion [C₅H₄O]⁺˙, is expected. The intensity of this peak may be low due to the lability of the alcohol.

-

Loss of a Hydrogen Atom (M-1): A peak at m/z = 79, resulting from the loss of a hydrogen atom, is possible.

-

α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen is a common fragmentation pathway for alcohols, leading to a resonance-stabilized oxonium ion. For this compound, this would involve the loss of an ethynyl radical (•C≡CH) to give a fragment at m/z = 55. This is expected to be a significant peak.

-

Dehydration (M-18): The loss of a water molecule from the molecular ion would result in a peak at m/z = 62.

-

Other Fragments: Further fragmentation could lead to smaller charged species, such as the propargyl cation at m/z = 39.

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) column for separation from any impurities.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

-

Acceleration: The newly formed ions are accelerated out of the ion source by an electric field into the mass analyzer.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Spectrum Generation: The signals are processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic characterization of this compound provides a clear and unambiguous confirmation of its structure. ¹H and ¹³C NMR spectroscopy define the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key hydroxyl and terminal alkyne functional groups, and mass spectrometry establishes the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This comprehensive dataset is indispensable for any researcher utilizing this versatile compound in their synthetic endeavors, ensuring the quality of starting materials and the success of subsequent chemical transformations.

References

- 1. This compound | 56598-53-9 | Benchchem [benchchem.com]

- 2. Huddersfield Repository - University of Huddersfield [eprints.hud.ac.uk]

- 3. scribd.com [scribd.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. This compound | C5H4O | CID 11051571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. whitman.edu [whitman.edu]

- 13. benchchem.com [benchchem.com]

- 14. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Penta-1,4-diyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penta-1,4-diyn-3-ol, a seemingly simple molecule, possesses a unique combination of reactive functional groups—a secondary alcohol flanked by two terminal alkynes. This arrangement makes it a highly versatile and valuable building block in organic synthesis. Its structural rigidity and the propensity of its functional groups to participate in a wide array of transformations have cemented its role as a key intermediate in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and advanced materials. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging its full synthetic potential.

Introduction: The Strategic Importance of a C5 Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (CAS No: 56598-53-9) emerges as a C5 building block of significant interest due to its trifunctional nature. The molecule features a secondary hydroxyl group at the central carbon, which can direct stereochemistry and be readily oxidized to a ketone. This is complemented by two terminal alkyne moieties that are ripe for a multitude of chemical transformations, including coupling reactions, cycloadditions, and nucleophilic additions.[1]

The synthetic utility of this compound is underscored by its application in the synthesis of diverse molecular scaffolds. For instance, it serves as a precursor to dissymmetrical dialkynylcarbinols, which are valuable in the preparation of bioinspired acetylenic lipids.[1] Furthermore, its cobalt-complexed derivatives undergo Nicholas reactions with high selectivity, paving the way for the synthesis of skipped (1,4-)diyne complexes, which are intermediates in the development of potential antimalarial agents.[1] The propensity of this molecule to undergo cyclization reactions, such as gold-catalyzed formations of highly substituted furans and silver-catalyzed oxidative cyclizations to furan-4-carboxamides, further highlights its versatility.[1]

This guide will delve into the fundamental chemical properties that govern the reactivity of this compound, explore its common synthetic routes, and provide a detailed examination of its characteristic reactions, complete with mechanistic insights and actionable experimental protocols.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a molecule's physicochemical properties is essential for its effective handling, reaction optimization, and purification. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₄O | PubChem[2] |

| Molecular Weight | 80.08 g/mol | PubChem[1][2] |

| Appearance | White crystal | Guidechem[3] |

| Melting Point | 51.5-52.0 °C | ChemBK[4] |

| Boiling Point | 80 °C at 0.05 Torr | ChemBK[4] |

| Density | 1.047 ± 0.06 g/cm³ (Predicted) | ChemBK[4] |

| Polar Surface Area | 20.23 Ų | Guidechem[3] |

| Solubility | Soluble in water | Guidechem[3] |

| InChI Key | BKDYPNZJRPEUEI-UHFFFAOYSA-N | PubChem[1][2] |

Synthesis of this compound: A Practical Approach

The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic addition of an acetylide to an α,β-acetylenic aldehyde or ketone. A widely adopted method utilizes the reaction of an ethynyl Grignard reagent with a suitable starting material.

Representative Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of similar propargyl alcohols.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetylene gas (purified)

-

Methyl formate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Preparation of Ethynylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, place magnesium turnings.

-

Add a solution of ethyl bromide in anhydrous THF dropwise to initiate the Grignard reaction.

-

Once the reaction is complete, bubble purified acetylene gas through the solution to form ethynylmagnesium bromide.

-

-

Nucleophilic Addition:

-

Cool the solution of ethynylmagnesium bromide in an ice bath.

-

Add a solution of methyl formate in anhydrous THF dropwise to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

Chemical Reactivity: A Triumvirate of Functionality

The reactivity of this compound is governed by its three key functional groups: the secondary hydroxyl group and the two terminal alkynes. This section explores the characteristic reactions of each.

Reactions of the Hydroxyl Group

-

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, penta-1,4-diyn-3-one, a valuable synthetic intermediate in its own right. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.[1]

-

Reduction: Conversely, penta-1,4-diyn-3-one can be reduced back to this compound using reducing agents like sodium borohydride.[1]

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate), facilitating nucleophilic substitution reactions.

Reactions of the Terminal Alkynes

The terminal alkynes are arguably the most versatile handles on the this compound scaffold.

-

Sonogashira Coupling: The terminal alkynes can participate in palladium/copper-catalyzed Sonogashira coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

-

Click Chemistry: The alkyne moieties are excellent substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, leading to the formation of 1,4-disubstituted triazoles.

-

Acetylide Formation and Nucleophilic Addition: The acidic protons of the terminal alkynes can be deprotonated with a strong base (e.g., n-butyllithium) to form lithium acetylides. These powerful nucleophiles can then be added to a variety of electrophiles, such as aldehydes, ketones, and epoxides, to extend the carbon chain.

Cyclization Reactions

The proximate arrangement of the reactive functional groups in this compound makes it an ideal precursor for various cyclization reactions.

-

Furan Synthesis: Gold-catalyzed cyclization of 1,4-diyn-3-ols can lead to the formation of highly substituted furans.[1]

-

Oxidative Cyclization: Silver-catalyzed oxidative cyclization with N-oxides provides a route to 2-substituted furan-4-carboxamides.[1]

The following diagram illustrates some of the key reactive pathways of this compound.

Caption: Key reactive pathways of this compound.

Safety and Handling

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid the formation of dust and aerosols and use non-sparking tools.[5] Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[5]

Conclusion

This compound is a potent and versatile C5 building block that offers a wealth of synthetic possibilities. Its unique trifunctional nature allows for a diverse range of chemical transformations, making it an invaluable tool for the construction of complex organic molecules. A thorough understanding of its chemical properties, synthetic routes, and reactivity, as detailed in this guide, will enable researchers, scientists, and drug development professionals to harness the full potential of this remarkable compound in their synthetic endeavors.

References

Penta-1,4-diyn-3-ol: A Technical Guide for Advanced Synthesis

Introduction: Unveiling a Versatile C5 Building Block

Penta-1,4-diyn-3-ol, a seemingly simple molecule, holds significant potential for innovation in synthetic chemistry, particularly within the realms of drug discovery and materials science. Its unique structural motif, featuring two terminal alkyne functionalities flanking a central secondary alcohol, provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of this compound, from its fundamental properties to its strategic application in the synthesis of complex molecular architectures.

The officially recognized IUPAC name for this compound is This compound .[1][2] It is registered under the CAS number 56598-53-9 .[1][2][3][4]

Physicochemical and Spectroscopic Profile

This compound is typically a white crystalline solid or a colorless liquid, soluble in water.[3] Its core structure consists of a five-carbon chain with terminal triple bonds and a hydroxyl group at the third carbon.

| Property | Value | Source |

| Molecular Formula | C₅H₄O | [2][3] |

| Molecular Weight | 80.08 g/mol | [1][2] |

| Appearance | White crystal or colorless liquid | [3] |

| Melting Point | 51.5-52.0 °C | [4] |

| Boiling Point | 80 °C (at 0.05 Torr) | [4] |

| pKa | 11.24 ± 0.20 (Predicted) | [3] |

| Polar Surface Area | 20.23 Ų | [3] |

Synthetic Strategies: Accessing the Diynol Core

The synthesis of this compound and its derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired scale, available starting materials, and the need for specific substitutions.

A prevalent and efficient laboratory-scale synthesis involves the nucleophilic addition of an ethynyl anion to an α,β-acetylenic aldehyde or ketone.[1] This method allows for the construction of the C5 framework in a convergent manner. Another widely employed technique is the lithiation of a terminal alkyne followed by acylation.[1]

For instance, symmetrically substituted 3-arylpenta-1,4-diyn-3-ols are commonly prepared by the addition of two equivalents of an alkynyllithium reagent to a methyl ester.[1] This approach provides a straightforward route to a variety of diynols with diverse substituents.

A more specialized method for preparing 3-arylpenta-1,4-diyn-3-ols involves the nucleophilic addition of alkynyllithium reagents to N-substituted saccharins.[1] This reaction proceeds through the cleavage of the sulfonyl-carbonyl bond in the saccharin ring, yielding 3-(2-sulfamoylphenyl)penta-1,4-diyn-3-ols in good yields.[1]

Reactivity and Synthetic Utility: A Hub of Chemical Transformations

The synthetic versatility of this compound is rooted in the reactivity of its constituent functional groups: the two terminal alkynes and the secondary alcohol.[1] This trifunctional nature allows for a multitude of selective transformations, making it a valuable precursor for complex molecules.

The terminal alkynes can readily participate in a wide range of reactions, including:

-

Coupling Reactions: Such as Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings, enabling the extension of the carbon framework.

-

Cycloadditions: Including [3+2] cycloadditions with azides (Click chemistry) to form triazoles and other heterocyclic systems.

-

Nucleophilic Additions: The acidic nature of the terminal alkyne protons allows for deprotonation and subsequent reaction with various electrophiles.[1]

The secondary alcohol can be:

-

Oxidized: To the corresponding ketone, penta-1,4-diyn-3-one, a useful α,β-unsaturated ketone.[1][5]

-

Substituted: Undergoing nucleophilic substitution reactions.

-

Stereodirecting Group: The hydroxyl group can direct the stereochemical outcome of reactions at adjacent centers.[1]

This diverse reactivity profile allows for the strategic and often selective functionalization of the this compound core, paving the way for the synthesis of intricate molecular structures, including those found in natural products and pharmaceutically active compounds.[1]

Figure 1: Key reaction pathways of this compound.

Applications in Drug Development and Materials Science

The unique structural and reactive properties of this compound make it a valuable building block in several advanced scientific fields.

In drug development , the di-alkyne motif is a precursor to 1,4-diynes, which are important structural components in many natural products and pharmaceuticals.[1] The ability to readily form heterocyclic structures through cycloaddition reactions is particularly relevant for generating novel scaffolds for medicinal chemistry programs. Silyl-protected derivatives of this compound are key chiral intermediates in the enantioselective synthesis of bioactive polyacetylenic alcohols.[1]

In materials science , this compound can be polymerized to create materials with interesting properties, such as high thermal stability and electrical conductivity.[3] The rigid, linear nature of the diyne unit can impart desirable structural characteristics to polymers.

Experimental Protocol: Synthesis of 1,5-Bis(trimethylsilyl)this compound

This protocol details the synthesis of a silyl-protected derivative of this compound, a versatile intermediate for further functionalization.[1]

Materials:

-

(Trimethylsilyl)acetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

3-(Trimethylsilyl)propynal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (trimethylsilyl)acetylene in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of lithium (trimethylsilyl)acetylide.

-

Add a solution of 3-(trimethylsilyl)propynal in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,5-bis(trimethylsilyl)this compound.

Safety Precautions:

-

Handle n-butyllithium with extreme care as it is a pyrophoric reagent.

-

All manipulations should be carried out under an inert atmosphere.

-

Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]

Conclusion

This compound is a potent and versatile C5 building block with significant applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of reactive functional groups allows for a wide array of chemical transformations, enabling the construction of complex and valuable molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for harnessing its full potential in research and development.

References

Physical properties of Penta-1,4-diyn-3-ol (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of Penta-1,4-diyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of this compound

This compound (CAS No. 56598-53-9) is a structurally unique and highly versatile molecule that serves as a critical building block in advanced organic synthesis.[1][2] With a molecular formula of C₅H₄O and a molecular weight of approximately 80.08 g/mol , its structure is characterized by a central secondary alcohol functional group flanked by two terminal alkyne moieties.[2][3][4] This arrangement of a hydroxyl group and two reactive triple bonds makes it an invaluable intermediate in the synthesis of complex pharmaceuticals, fine chemicals, and organic light-emitting diode (OLED) materials.[1]

The reactivity of this compound is primarily governed by these functional groups. The terminal alkynes are amenable to a wide array of chemical transformations, including coupling reactions and cycloadditions, while the secondary alcohol can be readily oxidized to the corresponding ketone, penta-1,4-diyn-3-one.[2] Understanding the fundamental physical properties of this compound is paramount for its effective handling, purification, and application in multi-step synthetic campaigns. This guide provides a detailed examination of its melting and boiling points, supported by field-proven experimental protocols for their accurate determination.

Physicochemical Properties Summary

The physical characteristics of this compound are foundational to its application in a laboratory setting. The compound presents as a white crystalline solid at room temperature, a key indicator for visual purity assessment.[1]

| Property | Value | Source(s) |

| CAS Number | 56598-53-9 | [1][2][4] |

| Appearance | White Crystal | [1] |

| Molecular Formula | C₅H₄O | [3][4] |

| Molecular Weight | 80.08 g/mol | [2][3][4] |

| Melting Point | 51.5-52.0 °C | [1][3] |

| Boiling Point | 139.1 °C @ 760 mmHg (1 atm) 80 °C @ 0.05 Torr | [1][3] |

| Density | 1.047 g/cm³ | [1] |

In-Depth Analysis of Key Physical Constants

Melting Point

The sharp melting point range of 51.5-52.0 °C is indicative of a compound with relatively high purity.[1][3] In organic chemistry, a narrow melting point range (typically <1°C) suggests minimal contamination. For a researcher, this property is the first and most accessible line of defense for quality control. If a synthesized or purchased batch of this compound exhibits a depressed or broad melting range, it strongly implies the presence of impurities, which could adversely affect subsequent reactions. The crystalline nature of the solid is consistent with the rigid, linear geometry of the alkyne groups, allowing for efficient packing into a crystal lattice.

Boiling Point and the Importance of Vacuum Distillation

The boiling point of this compound is reported as 139.1 °C at standard atmospheric pressure (760 mmHg).[1] However, a second value of 80 °C is reported under a high vacuum (0.05 Torr).[3] This significant difference underscores a critical principle in handling thermally sensitive organic compounds.

Causality: Many organic molecules, particularly those with multiple reactive functional groups like this compound, are susceptible to decomposition, polymerization, or side reactions at elevated temperatures. The energy required to bring the compound to its atmospheric boiling point of ~139 °C can be sufficient to initiate these degradation pathways. By reducing the ambient pressure, the boiling point is lowered significantly. This is because the liquid needs to overcome a much lower external pressure for its vapor pressure to be sufficient for boiling. Distillation under reduced pressure (vacuum distillation) is therefore not merely a convenience but a mandatory technique for purifying this compound without inducing thermal degradation.

Experimental Determination of Physical Properties

The following protocols are presented as self-validating systems, incorporating checks and rationale grounded in established laboratory practice.

Safety & Handling Precautions

Prior to any experimental work, a thorough review of the Safety Data Sheet (SDS) is essential. This compound is classified with the following hazards:

-

H302: Harmful if swallowed[4]

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[4]

-

H335: May cause respiratory irritation[4]

All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1]

Protocol 1: Melting Point Determination

This protocol ensures an accurate assessment of the compound's melting range and purity.

Methodology:

-

Sample Preparation: Finely crush a small amount of the white crystalline this compound on a watch glass using a spatula. This ensures uniform heat transfer.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount (2-3 mm in height). Invert the tube and tap it gently on the benchtop, or drop it down a long glass tube, to pack the sample tightly into the sealed end. A tightly packed sample is crucial for accurate measurement.

-

Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus or a traditional Thiele tube filled with mineral oil.

-

Measurement - Rapid Scan: First, perform a rapid heating to get an approximate melting range. This saves time and identifies the temperature region of interest.

-

Measurement - Accurate Determination: Prepare a new sample and heat the apparatus to about 10-15 °C below the approximate melting point found in the rapid scan. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁-T₂. For pure this compound, this range should be close to 51.5-52.0 °C.[1][3]

Protocol 2: Boiling Point Determination (Micro-Scale)

Given the compound's value and potential for thermal degradation, a micro-scale boiling point determination is recommended. This method minimizes waste and reduces the risk of decomposition.

Methodology:

-

Apparatus Setup: Attach a small test tube (e.g., 10x75 mm) to the bulb of a thermometer using a rubber band or wire.

-

Sample Addition: Add a small volume (approx. 0.5 mL) of molten this compound (gently melted just above its melting point) into the test tube.

-

Nucleation Source: Place a short, sealed capillary tube (sealed end down) into the test tube. This acts as a nucleation site, preventing bumping and ensuring smooth boiling.

-

Heating: Immerse the assembly in a heating bath (mineral oil or water). Begin heating gently while stirring the bath to ensure even temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Data Recording: Continue heating until a steady and rapid stream of bubbles is observed. Then, turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the liquid.

-

For Vacuum Distillation: The same principle applies, but the entire apparatus is connected to a vacuum pump and the pressure is monitored with a manometer. The observed boiling point will be significantly lower, and it is crucial to record both the temperature and the pressure (e.g., 80 °C at 0.05 Torr).[3]

Workflow Visualization

The logical flow for characterizing the physical properties of a new batch of this compound can be visualized as follows.

Caption: Workflow for the physical characterization of this compound.

Conclusion

This compound is a compound of significant interest due to its unique structural features and synthetic versatility. Its physical properties—a sharp melting point at 51.5-52.0 °C and a boiling point that is highly dependent on pressure—are not merely data points but critical operational parameters that guide its purification, handling, and use. The pronounced difference between its atmospheric and vacuum boiling points highlights the necessity of employing vacuum distillation to preserve its chemical integrity. By adhering to rigorous experimental protocols and safety guidelines, researchers can confidently utilize this potent building block to advance the fields of medicine, materials science, and chemical synthesis.

References

A Proposed Pathway to Penta-1,4-diyn-3-ol: A Theoretical Guide

An in-depth technical guide on the discovery and first synthesis of Penta-1,4-diyn-3-ol would be premature as there is no readily available scientific literature or documentation detailing its specific discovery or a validated first synthesis. This compound does not appear in major chemical databases such as PubChem, and its synthesis is not described in peer-reviewed journals under this name.

Therefore, this guide will adopt a theoretical and predictive approach, grounded in established principles of organic chemistry, to propose a logical first synthesis. This document will serve as a whitepaper outlining a plausible pathway for the creation of this compound, intended for researchers and drug development professionals.

This guide presents a well-reasoned, theoretical approach to the first synthesis of the novel compound this compound. In the absence of prior art, the proposed methodology is built upon robust and well-documented reactions in synthetic organic chemistry, ensuring a high probability of success.

Part 1: Strategic Analysis of the Target Molecule

This compound is a symmetrical molecule characterized by a central secondary alcohol flanked by two terminal alkyne groups. This structure suggests a convergent synthetic strategy wherein two identical nucleophilic ethynyl groups are added to a central electrophilic carbon. The most logical and efficient approach involves the Grignard reaction, a cornerstone of C-C bond formation.

The proposed retrosynthesis is as follows:

Caption: Retrosynthetic analysis of this compound.

Part 2: Proposed Synthesis and Experimental Protocol

The forward synthesis will involve the preparation of an ethynyl Grignard reagent followed by its reaction with glyoxal.

Step 1: Preparation of Ethynylmagnesium Bromide

The first step is the deprotonation of acetylene with a Grignard reagent, typically ethylmagnesium bromide, to form the nucleophilic ethynylmagnesium bromide. This reaction is driven by the greater acidity of the sp-hybridized C-H bond of acetylene compared to the sp3-hybridized C-H bond of ethane.

Caption: Formation of the key ethynyl Grignard reagent.

Step 2: Reaction of Ethynylmagnesium Bromide with Glyoxal

Two equivalents of the prepared ethynylmagnesium bromide are then reacted with one equivalent of glyoxal. The nucleophilic carbon of the Grignard reagent will attack the electrophilic carbonyl carbons of glyoxal. A subsequent aqueous workup will protonate the resulting alkoxide to yield the target molecule, this compound.

Caption: The proposed synthetic pathway to this compound.

Detailed Experimental Protocol

Materials and Equipment:

-

Three-neck round-bottom flask, equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Schlenk line or equivalent inert atmosphere setup

-

Anhydrous tetrahydrofuran (THF)

-

Magnesium turnings

-

Ethyl bromide

-

Acetylene gas (purified)

-

Glyoxal (40% in water, to be used with caution and appropriate stoichiometry)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation of Ethylmagnesium Bromide:

-

Under a nitrogen atmosphere, add magnesium turnings to the three-neck flask containing anhydrous THF.

-

Slowly add a solution of ethyl bromide in anhydrous THF via the dropping funnel. The reaction should initiate spontaneously, evidenced by gentle refluxing. Maintain a gentle reflux until all the magnesium has reacted.

-

-

Formation of Ethynylmagnesium Bromide:

-

Cool the freshly prepared Grignard solution in an ice bath.

-

Bubble purified acetylene gas through the solution. The reaction is exothermic. The completion of the reaction can be monitored by the cessation of gas uptake.

-

-

Synthesis of this compound:

-

To the freshly prepared ethynylmagnesium bromide solution at 0 °C, add a solution of glyoxal in THF dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

-

Part 3: Characterization and Validation

A self-validating system of protocols requires rigorous characterization of the final product to confirm its identity and purity. The following analytical techniques would be essential:

| Technique | Expected Observations for this compound |

| ¹H NMR | A triplet for the hydroxyl proton, a multiplet for the methine proton at C3, and a doublet for the terminal alkyne protons. |

| ¹³C NMR | Three distinct signals: one for the alcohol-bearing carbon (C3) and two for the sp-hybridized carbons of the alkyne groups. |

| Infrared (IR) Spectroscopy | A broad absorption band for the O-H stretch (around 3300-3600 cm⁻¹), a sharp peak for the terminal C-H stretch of the alkyne (around 3300 cm⁻¹), and a weak absorption for the C≡C triple bond (around 2100-2200 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of this compound (C₅H₄O, MW = 80.08 g/mol ). |

Conclusion and Future Outlook

This theoretical guide provides a robust and scientifically sound proposal for the first synthesis of this compound. The outlined protocol is based on well-established and reliable chemical transformations. The successful synthesis and characterization of this novel molecule could open avenues for its exploration in materials science, as a building block in more complex organic synthesis, or in medicinal chemistry, given the prevalence of polyacetylene compounds in natural products with biological activity.

This technical guide provides an in-depth exploration of penta-1,4-diyn-3-ol and related polyacetylenic structures for researchers, scientists, and drug development professionals. We will delve into the natural world of polyacetylenes, their biosynthesis, and their significant biological activities. While the specific natural occurrence of this compound is not widely documented, its structural motif is a key feature in a vast class of bioactive natural products. This guide will, therefore, bridge the gap between the well-established knowledge of complex polyacetylenes and the synthetic accessibility and potential of this core C5 structure.

Introduction: The Allure of the Acetylenic Bond in Nature

Polyacetylenic natural products are a significant and diverse class of compounds characterized by the presence of one or more carbon-carbon triple bonds.[1][2] These often unstable molecules are found in a wide array of organisms, including plants, fungi, marine sponges, and even insects.[1][2][3] Their unique electronic and structural features bestow upon them a remarkable range of biological activities, from potent cytotoxicity against cancer cells to antimicrobial and anti-inflammatory properties.[4][5][6] The this compound scaffold, while simple, encapsulates the essential functional groups—a secondary alcohol flanked by two terminal alkynes—that are believed to be crucial for the bioactivity of many more complex, naturally occurring polyacetylenes.

Natural Occurrence and Biosynthesis: A Tale of Fatty Acid Tailoring

Polyacetylenes are particularly abundant in the plant families Asteraceae (the daisy family) and Apiaceae (the carrot family).[1][6][7] While over 2,000 polyacetylenes have been identified from natural sources, the majority of these are longer-chain molecules, typically with 17 or 18 carbon atoms.[1][7] Prominent examples include falcarinol and falcarindiol, which are well-studied for their anti-inflammatory and anti-cancer properties.[6][7]

The biosynthesis of these fascinating molecules is intrinsically linked to fatty acid metabolism.[1][2] Isotopic tracer studies have demonstrated that polyacetylenes are derived from fatty acid and polyketide precursors.[1][2] The key transformations involve a series of desaturation and dehydrogenation reactions that introduce the characteristic triple bonds.

The biosynthesis of falcarin-type polyacetylenes in carrots (Daucus carota) provides a well-studied model for understanding the formation of these compounds. The pathway begins with ubiquitous fatty acids like oleic acid. A specialized fatty acid desaturase 2 (FAD2)-type enzyme then introduces a triple bond, a critical step in diverting the fatty acid into the polyacetylene pathway.[8][9] Subsequent enzymatic steps, including further desaturations and hydroxylations, lead to the final bioactive molecules. Although the biosynthesis of short-chain polyacetylenes like this compound has not been explicitly elucidated, it is conceivable that they could arise from analogous pathways involving shorter fatty acid precursors or through the metabolic breakdown of longer-chain polyacetylenes.

Caption: Generalized biosynthetic pathway of polyacetylenes.

Chemical Synthesis: Accessing the Core Structure

The laboratory synthesis of this compound and its derivatives is well-established, providing a reliable source of these compounds for biological evaluation and further chemical derivatization. The most common and efficient approach involves the nucleophilic addition of an ethynyl anion to an α,β-acetylenic aldehyde or ketone.

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via a Grignard reaction.

Materials:

-

Ethyl formate

-

Ethynylmagnesium bromide solution (in THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Reaction Setup: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled and flame-dried. The system is then allowed to cool to room temperature under a stream of dry nitrogen.

-

Reaction: A solution of ethyl formate in anhydrous diethyl ether is added to the flask. The flask is cooled in an ice bath, and a solution of ethynylmagnesium bromide in THF is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional two hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction and Isolation: The layers are separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Data Presentation:

| Reactant | Molar Equivalent |

| Ethyl formate | 1.0 |

| Ethynylmagnesium bromide | 2.2 |

Expected Yield: 60-70%

Caption: Workflow for the synthesis of this compound.

Biological Activities and Therapeutic Potential: A Structure-Activity Perspective

While specific biological data for this compound is limited, the extensive research on structurally related, naturally occurring polyacetylenes provides a strong basis for predicting its potential bioactivities. The presence of the diyne and secondary alcohol functionalities are key determinants of the biological effects observed in this class of compounds.

Cytotoxic and Anti-Cancer Activity

Many polyacetylenes exhibit potent cytotoxicity against a variety of cancer cell lines.[5][10] For instance, falcarinol and falcarindiol have been shown to induce apoptosis and inhibit the proliferation of colon cancer cells.[10] The conjugated diyne system is thought to be a key pharmacophore, potentially acting as an alkylating agent or interfering with cellular redox processes.

Anti-Inflammatory Effects

Polyacetylenes from the Apiaceae family have demonstrated significant anti-inflammatory properties.[6][7] These compounds can inhibit the production of pro-inflammatory mediators, suggesting their potential in the management of inflammatory diseases.

Antimicrobial and Antifungal Activity

The high electron density and reactivity of the triple bonds in polyacetylenes contribute to their antimicrobial and antifungal activities.[7] They can disrupt microbial cell membranes and interfere with essential metabolic processes.

Challenges and Future Directions

The inherent instability of many polyacetylenes presents a significant challenge for their isolation, characterization, and development as therapeutic agents.[1] However, the ability to synthetically access the core this compound structure opens up avenues for the creation of more stable analogues with improved pharmacokinetic properties. Future research should focus on:

-

Exploring the Natural Occurrence: Further phytochemical investigations of a wider range of organisms may yet reveal the natural presence of this compound or other short-chain polyacetylenes.

-

Elucidating Biosynthetic Pathways: A deeper understanding of the enzymes responsible for polyacetylene biosynthesis could enable the biotechnological production of these valuable compounds.

-

Systematic Biological Evaluation: The synthesis of a library of this compound derivatives and their systematic evaluation in a range of biological assays will be crucial to unlocking their full therapeutic potential.

Conclusion

This compound represents a fundamental and synthetically accessible polyacetylenic core. While its own natural occurrence remains to be definitively established, it serves as an excellent model system for understanding the structure-activity relationships within the broader class of bioactive polyacetylenes. The insights gained from studying this and related structures will undoubtedly fuel the development of novel therapeutic agents inspired by nature's intricate chemistry.

References

- 1. This compound | C5H4O | CID 11051571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 56598-53-9 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 1,4-Pentadiyne - Wikipedia [en.wikipedia.org]

- 6. Bioactive polyacetylenes in food plants of the Apiaceae family: occurrence, bioactivity and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. plantae.org [plantae.org]

- 10. Identification of New Polyacetylenes from Dendropanax morbifera with PPAR-α Activity Study [mdpi.com]

An In-depth Technical Guide to the Theoretical and Computational Investigation of Penta-1,4-diyn-3-ol

Foreword: Unveiling the Computational Landscape of a Versatile Building Block

Penta-1,4-diyn-3-ol is a fascinating molecule characterized by a central secondary alcohol flanked by two terminal alkyne groups. This unique arrangement of functional groups imparts a high degree of reactivity and synthetic versatility, making it a valuable building block in organic synthesis.[1] The terminal alkynes are amenable to a wide array of chemical transformations, including coupling reactions, cycloadditions, and nucleophilic additions, while the secondary alcohol can be oxidized, substituted, or used to direct stereochemistry.[1] Despite its synthetic potential, a comprehensive understanding of its intrinsic molecular properties, reactivity, and potential applications from a theoretical and computational standpoint is not widely documented.

This technical guide aims to fill that gap by providing a structured framework for the in-depth computational investigation of this compound. We will delve into the core theoretical methodologies and computational workflows that can be employed to elucidate its electronic structure, spectroscopic signatures, and chemical reactivity. This guide is intended for researchers, scientists, and drug development professionals who are interested in leveraging computational chemistry to explore the potential of this and similar molecules.

Part 1: Foundational Analysis: Molecular and Electronic Structure

A thorough understanding of the geometry and electronic properties of this compound is the cornerstone of any computational investigation. These foundational calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Geometry Optimization and Vibrational Analysis

The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a process that locates the minimum energy structure on the potential energy surface.

Experimental Protocol: Geometry Optimization and Vibrational Frequency Calculation

-

Structure Building: Construct the initial 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

-

Method Selection: Choose a suitable level of theory. Density Functional Theory (DFT) with a functional like B3LYP is a good starting point for its balance of accuracy and computational cost.[2]

-

Basis Set Selection: Employ a basis set such as 6-311++G(d,p) to provide a flexible description of the electron distribution.[2]

-

Calculation Execution: Perform the geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the predicted vibrational spectra.

The output of these calculations provides a wealth of information, as summarized in the table below.

Table 1: Key Molecular Properties from Geometry Optimization of this compound

| Property | Description |

| Molecular Formula | C5H4O[3] |

| Molecular Weight | 80.08 g/mol [3] |

| Optimized Bond Lengths | Calculated distances between bonded atoms (e.g., C≡C, C-C, C-O, O-H). |

| Optimized Bond Angles | Calculated angles between three connected atoms, defining the molecular shape. |

| Dipole Moment | A measure of the molecule's overall polarity, arising from the asymmetrical distribution of electrons. |

| Rotational Constants | Related to the molecule's moments of inertia, important for microwave spectroscopy. |

| Zero-Point Energy | The vibrational energy of the molecule at 0 Kelvin. |

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of this compound dictates its reactivity. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

Workflow for Electronic Structure Analysis

Caption: A generalized workflow for the electronic structure analysis of this compound.

Part 2: In-Silico Spectroscopy: Predicting Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. This can be invaluable for identifying and characterizing novel compounds.

Infrared (IR) and Raman Spectroscopy

The vibrational frequencies calculated after geometry optimization can be used to generate theoretical IR and Raman spectra. These spectra can then be compared with experimental data to confirm the structure of a synthesized compound. The calculated frequencies correspond to specific vibrational modes, such as the characteristic C≡C and O-H stretches in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the chemical shifts of NMR-active nuclei (e.g., ¹H and ¹³C) with a high degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for this purpose.

Experimental Protocol: NMR Chemical Shift Calculation

-

Optimized Structure: Use the previously optimized geometry of this compound.

-

Method Selection: Employ a DFT functional and basis set known to perform well for NMR calculations (e.g., B3LYP/6-311+G(2d,p)).

-

Calculation Type: Specify an NMR calculation using the GIAO method.

-

Reference Standard: Calculate the isotropic shielding value for a reference compound (e.g., tetramethylsilane, TMS) at the same level of theory.

-

Chemical Shift Calculation: The chemical shift (δ) is calculated as: δ = σ_ref - σ_sample, where σ_ref is the isotropic shielding of the reference and σ_sample is the isotropic shielding of the nucleus of interest.

Part 3: Probing Chemical Reactivity and Potential Applications

The true power of computational chemistry lies in its ability to predict and rationalize chemical reactivity, guiding synthetic efforts and exploring potential applications.

Reactivity of the Diyne and Alcohol Moieties

The two terminal alkyne groups and the central alcohol are the primary sites of reactivity in this compound. Computational studies can explore a variety of reactions, including:

-

Oxidation and Reduction: The alcohol can be oxidized to the corresponding ketone, penta-1,4-diyn-3-one, and this ketone can be reduced back to the alcohol.[1] Computational modeling can elucidate the mechanisms and energetics of these transformations.

-

Cyclization Reactions: The 1,4-diyne system is a precursor for the synthesis of various heterocyclic compounds.[4] Theoretical studies can investigate the mechanisms of metal-catalyzed or radical-mediated cyclizations.

-

Nucleophilic and Electrophilic Additions: The alkyne groups are susceptible to both nucleophilic and electrophilic attack. Computational methods can model the transition states and reaction pathways for these additions.

Potential in Drug Development: A Computational Perspective

While this compound itself may not be a drug candidate, its structural motif is present in molecules with biological activity. For example, derivatives of the related penta-1,4-dien-3-one have been investigated for their antibacterial, antiviral, and anticancer potential.[5][6][7][8] Computational techniques can be used to explore the potential of this compound as a scaffold or building block in drug design.

Workflow for In-Silico Drug Discovery Exploration

Caption: A conceptual workflow for exploring the drug development potential of this compound derivatives.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor. Molecular docking studies could be performed on derivatives of this compound to assess their potential to interact with known drug targets.[5]

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed picture of the dynamic behavior of a molecule over time. An MD simulation of a protein-ligand complex can be used to assess the stability of the binding and to identify key intermolecular interactions.

Conclusion: A Roadmap for Future Investigations

This guide has outlined a comprehensive theoretical and computational framework for the study of this compound. By systematically applying the methodologies described herein, researchers can gain a deep understanding of its fundamental properties, reactivity, and potential applications. The synergy between computational prediction and experimental validation will be crucial in unlocking the full potential of this versatile molecule in fields ranging from organic synthesis to medicinal chemistry.

References

- 1. This compound | 56598-53-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C5H4O | CID 11051571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Novel Phosphorylated Penta-1,4-dien-3-one Derivatives: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational and pharmacological investigation of novel 1,5-diaryl-1,4-pentadien-3-one derivatives for analgesic, anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antiviral Activity of Novel 1,4-Pentadien-3-one Derivatives Containing a 1,3,4-Thiadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of Penta-1,4-diyn-3-ol in Organic Synthesis: A Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a C5 Building Block

Penta-1,4-diyn-3-ol is a structurally intriguing and synthetically versatile C5 building block. Its utility in organic synthesis is derived from a dense arrangement of reactive functional groups: a central secondary alcohol flanked by two terminal alkyne moieties. This unique architecture allows for a diverse range of chemical transformations, making it a valuable precursor for the construction of complex molecular architectures, particularly in the synthesis of heterocycles and natural products.[1] From a retrosynthetic standpoint, this compound offers multiple disconnection points, positioning it as a strategic component for the elaboration of more complex target molecules.[1]

This document serves as a detailed guide for researchers, scientists, and professionals in drug development, outlining the core reactivity, synthetic applications, and representative protocols involving this compound and its close analogs. The causality behind experimental choices and the mechanistic underpinnings of key reactions are emphasized to provide a deeper understanding of its synthetic potential.

Reactivity Profile: A Trifecta of Functional Groups

The synthetic versatility of this compound is rooted in the distinct reactivity of its three primary functional sites: the secondary hydroxyl group and the two terminal alkynes.[1][2] Strategic manipulation of these sites allows for a stepwise and controlled elaboration of the molecular framework.

-

The Secondary Propargylic Alcohol: The hydroxyl group can be a handle for various transformations. It can be oxidized to the corresponding ketone, penta-1,4-diyn-3-one, which is a valuable intermediate.[1][2] Under acidic conditions, it can undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds.[2][3] Furthermore, the hydroxyl group can be converted into a good leaving group to facilitate nucleophilic substitution reactions.[1][2]

-

The Terminal Alkynes: The two terminal alkynes are hubs for carbon-carbon bond formation. The acidic terminal protons can be removed to form metal acetylides, which act as potent nucleophiles in additions to electrophiles like aldehydes and ketones.[2] These terminal alkynes are also prime substrates for powerful cross-coupling reactions, most notably the Sonogashira coupling with aryl or vinyl halides.[2] Additionally, they can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to furnish triazoles.[2]

The interplay of these functional groups opens a vast landscape of synthetic possibilities, which will be explored in the following sections.

Core Synthetic Applications

Synthesis of Substituted Heterocycles

One of the most powerful applications of the 1,4-diyne motif is in the synthesis of heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.

a) Furan Synthesis via Gold-Catalyzed Cyclization:

Gold catalysts are known to be highly alkynophilic and can effectively catalyze the intramolecular cyclization of 1,4-diyn-3-ols to yield highly substituted furans.[1] The reaction proceeds through a gold-catalyzed hydroalkoxylation/cyclization cascade.

Mechanism: Gold-Catalyzed Furan Synthesis